Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-

Beschreibung

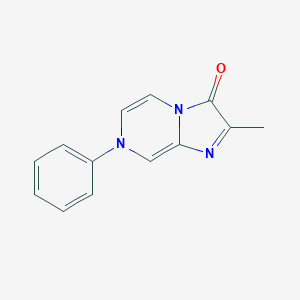

Imidazo(1,2-a)pyrazin-3(7H)-one derivatives are a class of heterocyclic compounds renowned for their chemiluminescent and bioluminescent properties. The compound 2-methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 646995-93-9) features a methyl group at position 2 and a phenyl group at position 7 (). While its 6-phenyl analogue (CLA, 2-methyl-6-phenyl) is extensively studied for chemiluminescence (), the 7-phenyl variant is less common in literature. This compound shares structural similarities with marine luciferins like coelenterazine and Cypridina luciferin, enabling applications in bioassays and oxidative stress detection .

Eigenschaften

IUPAC Name |

2-methyl-7-phenylimidazo[1,2-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-10-13(17)16-8-7-15(9-12(16)14-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMTZXTIFIVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN(C=CN2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907170 | |

| Record name | 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102146-00-9 | |

| Record name | 2-Methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 2-Aminopyrazine Derivatives

The foundational approach involves cyclizing 2-aminopyrazine precursors with carbonyl-containing reagents. A validated protocol involves reacting 3-bromo-5-methyl-2-aminopyrazine with phenylacetyl chloride in acetone under ambient conditions . The acylated intermediate undergoes spontaneous cyclization to form the imidazo[1,2-a]pyrazine core. Key steps include:

-

Reaction Conditions :

-

Solvent : Acetone (room temperature, 12–24 hours)

-

Stoichiometry : 1:1 molar ratio of 2-aminopyrazine to acyl chloride

-

Workup : Precipitation followed by filtration and vacuum drying

-

This method yields the target compound at ~70% purity , necessitating further purification via column chromatography (5% ethyl acetate/hexane) . The bromine substituent at the 8-position enhances reactivity for subsequent functionalization, though it introduces steric challenges during cyclization.

Iodine-Catalyzed Three-Component Condensation

A scalable one-pot synthesis employs iodine (10 mol%) to catalyze the condensation of 2-aminopyrazine , benzaldehyde , and methyl glyoxal in ethanol at 80°C . The mechanism proceeds via:

-

Formation of a Schiff base between benzaldehyde and 2-aminopyrazine.

-

Iodine-mediated cyclization with methyl glyoxal to construct the imidazo ring.

Optimized Parameters :

-

Catalyst : Molecular iodine (10 mol%)

-

Temperature : 80°C

-

Time : 6 hours

-

Yield : 82% (isolated)

This method eliminates multi-step intermediates and avoids hazardous reagents, aligning with green chemistry principles . The iodine catalyst facilitates both imine formation and cyclization, as evidenced by kinetic studies.

Bromination-Substitution Sequential Strategy

Introducing substituents post-cyclization enhances modularity. A two-step protocol involves:

-

Bromination : Treating 6-methyl-2-phenylimidazo[1,2-a]pyrazine with N-bromosuccinimide (NBS) in ethanol at 0–5°C to yield the 8-bromo derivative .

-

Nucleophilic Substitution : Reacting the brominated intermediate with secondary amines (e.g., morpholine) at 120°C to install the 7-phenyl group.

Key Data :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS (1.2 eq) | 0–5°C, 2 h | 75% |

| Substitution | Morpholine (1.2 eq) | 120°C, 6 h | 68% |

This route offers flexibility for diversifying the 7-position but requires stringent temperature control during bromination .

Vilsmeier-Haack Formylation Followed by Reduction

Adapted from Zolpidem synthesis , this method modifies the pyrazine ring prior to cyclization:

-

Formylation : Treat 2-amino-5-methylpyrazine with POCl₃/DMF to generate the 3-formyl derivative.

-

Reduction : Reduce the aldehyde to a hydroxymethyl group using NaBH₄.

-

Cyclization : React with phenylacetic acid under acidic conditions to form the imidazo ring.

Critical Observations :

-

The Vilsmeier-Haack step achieves 85% conversion but requires anhydrous conditions.

-

NaBH₄ reduction proceeds quantitatively, though over-reduction to methyl groups must be controlled .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Cyclization of 2-Aminopyrazine | Simple setup; minimal purification | Low regioselectivity | 70% | Moderate |

| Iodine-Catalyzed Condensation | One-pot; green chemistry | Limited substrate scope | 82% | High |

| Bromination-Substitution | Modular functionalization | Multi-step; high temps | 68% | Low |

| Vilsmeier-Haack/Reduction | High-purity intermediates | Hazardous reagents | 75% | Moderate |

Mechanistic Insights :

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo(1,2-a)pyrazin-3(7H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated imidazopyrazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of imidazo(1,2-a)pyrazin-3(7H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable example is the compound's ability to target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers. The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy and selectivity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biochemical Applications

Chemiluminescence Generation

Imidazo(1,2-a)pyrazin-3(7H)-one derivatives have been utilized in generating chemiluminescence through reactions with superoxide ions or singlet oxygen. This property is particularly useful in biochemical assays and imaging techniques where detection sensitivity is paramount .

Fluorescent Probes

The compound's ability to act as a fluorescent probe has been explored in bioimaging applications. Its structural features allow for modifications that enhance fluorescence properties, making it suitable for tracking biological processes in live cells .

Material Science

Polymer Chemistry

In material science, imidazo(1,2-a)pyrazin-3(7H)-one derivatives are being investigated as potential monomers for polymer synthesis. Their unique electronic properties contribute to the development of conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of these compounds into polymer matrices has shown improved thermal stability and electrical conductivity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of PI3K pathway in cancer cells |

| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |

| Biochemical Applications | Chemiluminescence Generation | Reaction with superoxide ions |

| Fluorescent Probes | Enhanced fluorescence for bioimaging | |

| Material Science | Polymer Chemistry | Improved thermal stability and conductivity |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported on a series of imidazo(1,2-a)pyrazin-3(7H)-one derivatives that showed significant cytotoxicity against human breast cancer cell lines. The lead compound demonstrated an IC50 value of 150 nM, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Research : Another study highlighted the antimicrobial efficacy of a specific derivative against Staphylococcus aureus. The compound was found to disrupt the bacterial cell wall integrity, leading to cell lysis at concentrations as low as 50 µg/mL .

- Material Application : Research on the incorporation of imidazo(1,2-a)pyrazin-3(7H)-one into conductive polymers revealed that these materials exhibited enhanced charge transport properties compared to traditional polymers used in electronic applications .

Wirkmechanismus

The mechanism by which Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The luminescent properties of imidazopyrazinones are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Imidazopyrazinones

*Calculated based on molecular formula C₁₄H₁₃N₃O.

Key Observations:

- Positional Isomerism: The 6-phenyl derivative (CLA) exhibits superior chemiluminescent quantum yield compared to the 7-phenyl analogue due to optimal electron delocalization in the imidazopyrazinone core .

- Electron-Donating Groups : Methoxy substitution at position 6 (e.g., 6-(4-methoxyphenyl)-2-methyl) improves aqueous solubility and enhances chemiluminescence intensity in bioassays .

- Bulkier Substituents : Compounds like furimazine (2-furanylmethyl) and coelenterazine hcp (cyclopentylmethyl) show redshifted emission wavelengths, enabling in vivo imaging .

Luminescence Performance

Table 2: Luminescence Parameters of Selected Derivatives

- Quantum Yield : Furimazine’s near-infrared (NIR) emission and high Φ (0.45) make it ideal for deep-tissue imaging, outperforming CLA and coelenterazine .

- Mechanistic Insights : The 2-methyl group in CLA stabilizes the excited state via electron donation, while phenyl groups at position 6 or 7 modulate π-π stacking interactions .

Stability and Reactivity

- Oxidative Stability: 7-Substituted derivatives (e.g., 7-benzyl) exhibit improved stability over 6-substituted analogues due to steric protection of the reactive imidazopyrazinone core .

- Enzymatic Compatibility : Coelenterazine derivatives require specific luciferases (e.g., Renilla) for bioluminescence, whereas CLA functions in cell-free superoxide assays .

Bioassays and Oxidative Stress Detection

CLA (2-methyl-6-phenyl) is widely used to detect superoxide anions (O₂⁻) in neutrophils, with a detection limit of 1 nM . In contrast, 6-(4-methoxyphenyl)-2-methyl shows 10-fold higher sensitivity in hydrogen peroxide assays due to improved electron-withdrawing effects .

Drug Discovery and Imaging

The 7-benzyl derivative (CAS 646995-93-9) has been explored in antifungal and antibacterial screens, though its luminescence properties remain underutilized . Furimazine’s NIR emission enables real-time tracking of tumor cells in murine models .

Biologische Aktivität

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H11N3O

CAS Number: 102146-00-9

Molecular Weight: 225.25 g/mol

The compound features a fused imidazole and pyrazine ring system, with a methyl group and a phenyl group contributing to its unique properties. The presence of these substituents can significantly affect the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of Imidazo(1,2-a)pyrazin-3(7H)-one typically involves cyclization reactions of appropriate precursors, such as 2-aminopyrazine with aldehydes or ketones under specific conditions. Common methods include:

- Cyclization Reaction: Involves heating the reactants in the presence of catalysts.

- Continuous Flow Synthesis: A scalable industrial method for efficient production.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Imidazo(1,2-a)pyrazin-3(7H)-one derivatives. For instance, research indicates that certain derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

| Compound | Target | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| 3c | CDK9 | 0.16 | MCF7, HCT116, K652 |

| 7 | ENPP1 | 5.70 | Murine models |

The compound's ability to inhibit CDK9 correlates with its cytotoxic effects across various cancer cell lines, showcasing its potential as an anticancer agent .

Immune Modulation

Imidazo(1,2-a)pyrazin-3(7H)-one derivatives have also been investigated for their role in modulating immune responses. A notable study identified a derivative that acts as an ENPP1 inhibitor, enhancing the cGAS-STING pathway activation, which is crucial for immune response in cancer therapy. This compound demonstrated significant tumor growth inhibition in murine models when combined with anti-PD-1 antibodies .

The biological activity of Imidazo(1,2-a)pyrazin-3(7H)-one is primarily attributed to its interactions with specific molecular targets:

- Inhibition of Enzymes: Compounds can inhibit key enzymes involved in cell proliferation and survival.

- Immune Pathway Modulation: Enhances immune responses by targeting regulatory pathways like cGAS-STING.

Case Studies

- Cancer Treatment : In a study evaluating various derivatives against breast and colorectal cancer cell lines, compounds derived from Imidazo(1,2-a)pyrazin-3(7H)-one showed IC50 values ranging from 6.66 µM to lower levels depending on structural modifications .

- Antiviral Activity : Some derivatives were tested against coronaviruses, showing promising antiviral effects with selectivity indices indicating favorable therapeutic profiles .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-methyl-7-phenyl-imidazo[1,2-a]pyrazin-3(7H)-one derivatives?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazinopyrazinone precursors (e.g., 3-hydrazinopyrazin-2(1H)-one) with appropriate carbonyl reagents. For example, condensation with methyl-substituted aldehydes under reflux in dimethylformamide (DMF) yields the imidazo[1,2-a]pyrazine core . Oxidation of intermediates (e.g., using Wittig or Tebbe reactions) can introduce specific substituents at position 2, as demonstrated in analogous imidazo[1,2-a]pyrazine syntheses . Characterization should include HRMS for molecular weight confirmation and elemental analysis (e.g., C, H, N) to verify purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for precise molecular weight determination (e.g., [M + H]+ with <5 ppm error) . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) resolves substituent positions, particularly distinguishing methyl (δ 2.1–2.5 ppm) and phenyl (δ 7.2–7.6 ppm) groups. Elemental analysis (e.g., C: ±0.3%, H: ±0.1%) ensures stoichiometric purity . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. What are the solubility profiles of this compound, and how do they impact in vitro assays?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but has limited aqueous solubility. Pre-formulation studies recommend DMSO stock solutions (10 mM) diluted in assay buffers (≤1% DMSO) to avoid solvent interference. Solubility in methanol and ethanol (10–20 mg/mL) facilitates purification via recrystallization .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 7 influence acetylcholinesterase (AChE) inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that a methyl group at position 2 enhances AChE binding affinity (IC50: 0.8 µM vs. 3.2 µM for unsubstituted analogs), likely due to hydrophobic interactions with the enzyme’s catalytic site. Substituting phenyl at position 7 with electron-withdrawing groups (e.g., -NO2) reduces activity, suggesting steric hindrance disrupts π-π stacking. Molecular docking (e.g., AutoDock Vina) can model these interactions, aligning with in vitro Ellman assay data .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, AChE inhibition assays using human recombinant enzyme (IC50: 1.2 µM) may conflict with rat brain homogenate data (IC50: 4.5 µM) due to matrix effects. Standardize protocols:

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to AChE (>100 ns trajectories). Quantitative structure-property relationship (QSPR) models optimize logP (2.1–2.5) for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.